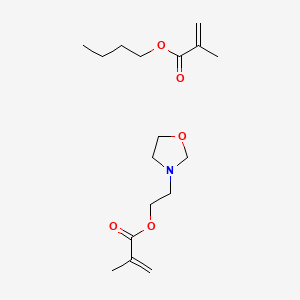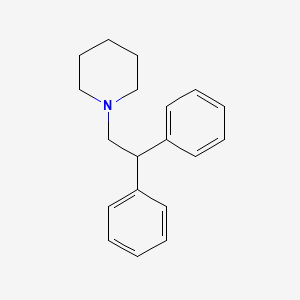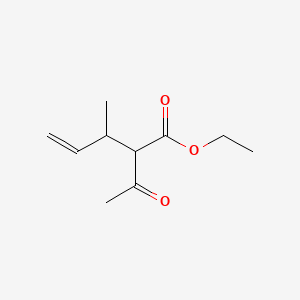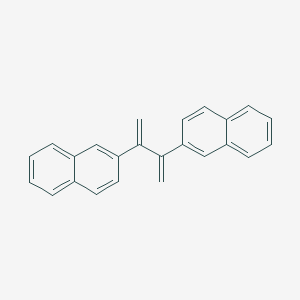![molecular formula C10H10N2O4S B14677198 Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro- CAS No. 36635-41-3](/img/structure/B14677198.png)
Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-: is an organic compound characterized by a benzene ring substituted with a cyclopropylmethylthio group and two nitro groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro- typically involves the nitration of a benzene derivative followed by the introduction of the cyclopropylmethylthio group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors where benzene derivatives are treated with nitrating agents under controlled conditions. The subsequent introduction of the cyclopropylmethylthio group can be achieved through nucleophilic substitution reactions using appropriate thiol reagents.
Properties
CAS No. |
36635-41-3 |
|---|---|
Molecular Formula |
C10H10N2O4S |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
1-(cyclopropylmethylsulfanyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C10H10N2O4S/c13-11(14)8-3-4-10(9(5-8)12(15)16)17-6-7-1-2-7/h3-5,7H,1-2,6H2 |
InChI Key |
OVPOWGARGPOOLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


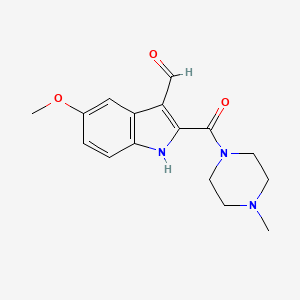
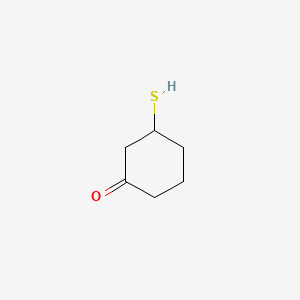
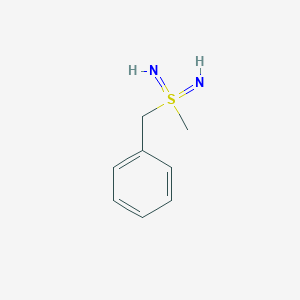
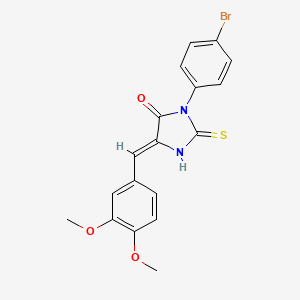
![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)
![Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-](/img/structure/B14677142.png)
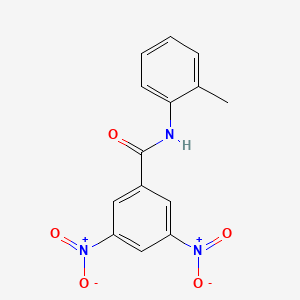

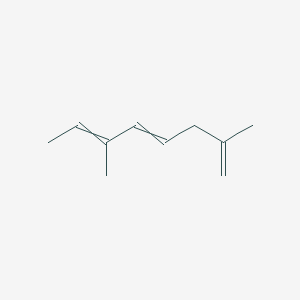
![4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate](/img/structure/B14677159.png)
